Cas no 1807090-96-5 (Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate)

Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate
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- インチ: 1S/C11H12N2O3/c1-16-10(14)4-7-2-3-8(5-12)9(6-13)11(7)15/h2-3,15H,4,6,13H2,1H3
- InChIKey: XSUDKGIFBKJJHA-UHFFFAOYSA-N
- ほほえんだ: OC1C(CN)=C(C#N)C=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 96.3
Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015030652-1g |
Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate |
1807090-96-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate 関連文献
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-
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-
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-
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-
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-
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-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
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-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetateに関する追加情報
Comprehensive Overview of Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate (CAS No. 1807090-96-5)
Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate (CAS No. 1807090-96-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of phenylacetate derivatives, which are widely studied for their potential applications in drug discovery and material science. Its molecular formula, C11H12N2O3, highlights the presence of functional groups such as cyano, hydroxyl, and aminomethyl, making it a versatile intermediate for synthetic chemistry.
In recent years, the demand for highly functionalized aromatic compounds like Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate has surged, driven by advancements in targeted drug delivery and green chemistry. Researchers are particularly interested in its potential as a building block for small molecule inhibitors and bioconjugates. The compound's cyano group offers reactivity for further derivatization, while the hydroxyl group enhances solubility, a critical factor in bioavailability optimization.
The synthesis of Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate typically involves multi-step reactions, including selective nitration, reduction, and esterification. These processes are often optimized for yield improvement and waste reduction, aligning with the principles of sustainable chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a topic frequently searched by quality control professionals.
One of the trending topics related to this compound is its role in precision medicine. With the rise of personalized therapies, intermediates like Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate are explored for designing enzyme inhibitors or receptor modulators. For instance, its aminomethyl moiety could be leveraged to develop covalent inhibitors, a hot topic in cancer research forums.
From an industrial perspective, scalability is a common concern. Searches for large-scale synthesis methods of CAS 1807090-96-5 often focus on catalyst selection and process intensification. Companies are investing in continuous flow chemistry to produce such compounds efficiently, reducing costs and environmental impact. This aligns with the growing emphasis on circular economy practices in chemical manufacturing.
Another area of interest is the compound's potential in agrochemical formulations. The cyano group and aromatic backbone make it a candidate for developing novel pesticides or herbicide synergists. Given the global push for sustainable agriculture, researchers are investigating its mode of action against plant pathogens, a subject frequently queried in academic databases.
Stability studies of Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate under various conditions (e.g., pH, temperature) are also a recurring theme in literature. Such data is vital for formulators aiming to integrate it into stable drug formulations or coating materials. Questions about its degradation pathways often appear in pharmaceutical forums, reflecting the need for robust analytical method development.
In summary, Methyl 3-aminomethyl-4-cyano-2-hydroxyphenylacetate (CAS No. 1807090-96-5) represents a multifaceted compound with applications spanning medicinal chemistry, agrochemicals, and material science. Its structural versatility and alignment with green chemistry trends ensure its relevance in future research. For those exploring high-value intermediates or structure-activity relationships, this compound offers a compelling case study.
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